molecular formula C13H7F2NO4 B6400210 4-(2,6-Difluorophenyl)-2-nitrobenzoic acid CAS No. 1262006-17-6

4-(2,6-Difluorophenyl)-2-nitrobenzoic acid

Cat. No.: B6400210
CAS No.: 1262006-17-6
M. Wt: 279.19 g/mol
InChI Key: VFRXKXXADASLGT-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)-2-nitrobenzoic acid is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a nitro group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Difluorophenyl)-2-nitrobenzoic acid typically involves the nitration of 4-(2,6-difluorophenyl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.

    Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Halogenation can be carried out using halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Reduction: 4-(2,6-Difluorophenyl)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-(2,6-Difluorophenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)-2-nitrobenzoic acid involves interactions with molecular targets such as enzymes and receptors. The presence of the nitro group and fluorine atoms can influence the compound’s binding affinity and specificity towards these targets, potentially leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-(2,6-Difluorophenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2,6-Difluorobenzoic acid: Similar structure but without the nitro group, leading to different chemical and biological properties.

    4-Nitrobenzoic acid: Contains a nitro group but lacks the fluorine atoms, resulting in different reactivity and applications.

Uniqueness: 4-(2,6-Difluorophenyl)-2-nitrobenzoic acid is unique due to the combination of the nitro group and fluorine atoms, which impart distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2,6-difluorophenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO4/c14-9-2-1-3-10(15)12(9)7-4-5-8(13(17)18)11(6-7)16(19)20/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRXKXXADASLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689705
Record name 2',6'-Difluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-17-6
Record name 2',6'-Difluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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